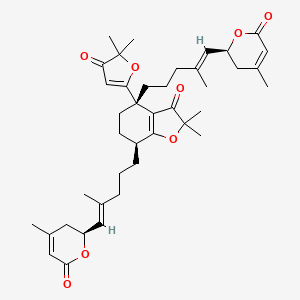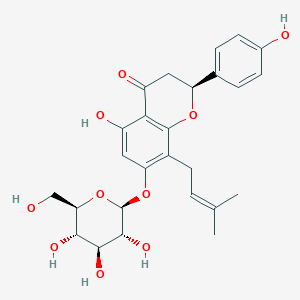
Aphadilacton C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aphadilactone C is a naturally occurring diterpenoid dimer derived from plants in the Meliaceae family, such as Aphanamixis grandifolia . It is known for its potent and selective inhibition of the diacylglycerol O-acyltransferase-1 (DGAT-1) enzyme, with an IC50 value of 0.46 μM . Additionally, Aphadilactone C exhibits significant antimalarial activity, with an IC50 value of 170 nM .
Wissenschaftliche Forschungsanwendungen
Aphadilactone C has several scientific research applications, including:
Chemistry: Used as a selective inhibitor of the DGAT-1 enzyme, which is involved in triglyceride synthesis.
Medicine: Potential therapeutic applications in treating metabolic disorders due to its inhibition of DGAT-1.
Industry: Limited industrial applications due to its primary use in scientific research.
Wirkmechanismus
Target of Action
Aphadilactone C is a potent and selective inhibitor of Diacylglycerol acyltransferase 1 (DGAT-1) .
Mode of Action
It is known that aphadilactone c interacts with dgat-1, inhibiting its activity . This interaction disrupts the synthesis of TAG, which is crucial for the storage of energy in the body .
Biochemical Pathways
By inhibiting DGAT-1, Aphadilactone C disrupts the synthesis of TAG . This disruption can affect various metabolic processes in the body, particularly those related to energy storage and utilization.
Result of Action
Aphadilactone C’s inhibition of DGAT-1 disrupts the synthesis of TAG . This disruption can potentially lead to changes in energy storage and utilization in the body. Aphadilactone C also shows significant antimalarial activities .
Biochemische Analyse
Biochemical Properties
Aphadilactone C plays a crucial role in biochemical reactions by inhibiting the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1) with an IC50 of 0.46 μM . DGAT-1 is involved in the synthesis of triglycerides from diacylglycerol and acyl-CoA. By inhibiting DGAT-1, Aphadilactone C can reduce the formation of triglycerides, which is significant in metabolic processes and diseases such as obesity and diabetes . Additionally, Aphadilactone C exhibits antimalarial activity with an IC50 value of 170 nM, indicating its potential in combating malaria .
Cellular Effects
Aphadilactone C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting DGAT-1, Aphadilactone C affects lipid metabolism within cells, leading to reduced triglyceride synthesis . This inhibition can alter cell signaling pathways related to lipid metabolism and energy homeostasis. Furthermore, the antimalarial activity of Aphadilactone C suggests its impact on the cellular processes of Plasmodium species, the causative agents of malaria .
Molecular Mechanism
The molecular mechanism of Aphadilactone C involves its binding to the active site of DGAT-1, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of diacylglycerol to triglycerides, disrupting lipid metabolism. The selective inhibition of DGAT-1 by Aphadilactone C is attributed to its unique chemical structure, which allows it to interact specifically with the enzyme’s active site . Additionally, Aphadilactone C’s antimalarial activity is believed to involve interactions with biomolecules essential for the survival and replication of Plasmodium species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aphadilactone C have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Aphadilactone C maintains its inhibitory activity against DGAT-1 over extended periods, indicating its stability .
Dosage Effects in Animal Models
The effects of Aphadilactone C vary with different dosages in animal models. At lower doses, Aphadilactone C effectively inhibits DGAT-1, leading to reduced triglyceride synthesis and potential therapeutic benefits for metabolic disorders . At higher doses, the compound may exhibit toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Understanding the threshold effects and safe dosage ranges is essential for developing Aphadilactone C as a therapeutic agent.
Metabolic Pathways
Aphadilactone C is involved in metabolic pathways related to lipid metabolism. By inhibiting DGAT-1, the compound affects the synthesis of triglycerides, a crucial component of lipid metabolism . This inhibition can alter metabolic flux and metabolite levels, impacting overall energy homeostasis. Additionally, the interactions of Aphadilactone C with enzymes and cofactors involved in lipid metabolism further elucidate its role in metabolic pathways .
Transport and Distribution
The transport and distribution of Aphadilactone C within cells and tissues are essential for its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Understanding the mechanisms of transport and distribution can provide insights into the localization and accumulation of Aphadilactone C within different tissues, influencing its therapeutic potential .
Subcellular Localization
Aphadilactone C’s subcellular localization is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of Aphadilactone C within subcellular structures can affect its interactions with biomolecules and its overall efficacy as an inhibitor of DGAT-1
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aphadilactone C involves a multi-step reaction process.
Step 1: Caesium carbonate, triphenyl-arsane, and (1,1’-bis(diphenylphosphino)ferrocene)palladium (II) dichloride are used in a reaction with water, tetrahydrofuran, and N,N-dimethyl-formamide under an inert atmosphere at 20°C for 0.25 hours.
Step 2: Tetrabutyl ammonium fluoride is added to tetrahydrofuran and reacted for 6 hours at 20°C under an inert atmosphere.
Step 3: Dichloromethane is used with a molecular sieve under an inert atmosphere at 0°C for 0.17 hours, followed by a reaction at 0-20°C for 2 hours.
Step 4: Triethylamine and dichloromethane are reacted for 10 hours at 20°C.
Step 5: Lithium hexamethyldisilazane is added to tetrahydrofuran and reacted for 3 hours at -40°C, followed by a reaction at -78 to -40°C for 2.17 hours.
Step 6: Pyridinium p-toluenesulfonate is added to acetone and water, and the reaction is carried out for 4 hours at 20°C.
Step 7: Manganese (IV) oxide is added to dichloromethane and reacted for 16 hours at 20°C.
Step 8: Toluene-4-sulfonic acid is added to dichloromethane and reacted for 3 hours at 20°C.
Step 9: 2,6-di-tert-butyl-4-methyl-phenol is added to toluene and reacted for 17 hours at 170°C in a sealed tube under an inert atmosphere.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Aphadilactone C undergoes various chemical reactions, including:
Oxidation: Involves the use of reagents like manganese (IV) oxide.
Substitution: Involves the use of reagents like tetrabutyl ammonium fluoride and triethylamine.
Common Reagents and Conditions
Oxidation: Manganese (IV) oxide in dichloromethane at 20°C.
Substitution: Tetrabutyl ammonium fluoride in tetrahydrofuran at 20°C; triethylamine in dichloromethane at 20°C.
Major Products Formed
The major products formed from these reactions are intermediates in the multi-step synthesis of Aphadilactone C, leading to the final diterpenoid dimer structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aphadilactone A: Another diterpenoid dimer with similar DGAT-1 inhibitory activity.
Aphadilactone B: Exhibits similar biological activities but with different potency.
Aphadilactone D: Shares structural similarities and biological activities with Aphadilactone C.
Uniqueness
Aphadilactone C is unique due to its potent and selective inhibition of DGAT-1, with a high selectivity index (>217) compared to other similar compounds . Its significant antimalarial activity further distinguishes it from other diterpenoid dimers .
Eigenschaften
IUPAC Name |
(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQFRRMVMSIOAK-DZSKZOOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural characterization of Aphadilactone C?
A: Aphadilactone C is a diterpenoid dimer with an unprecedented carbon skeleton. [] Its absolute configuration was determined to be 5S,11S,5'S,11'S. [] The paper mentions that the structure was elucidated using a combination of spectroscopic data, chemical degradation, fragment synthesis, experimental circular dichroism (CD) spectra, and electronic circular dichroism (ECD) calculations. [] Unfortunately, the specific details regarding molecular formula, weight, and individual spectroscopic data points are not provided in the abstracts.
Q2: Are there any known structure-activity relationship (SAR) studies involving Aphadilactone C or its analogs?
A: While the provided abstracts don't delve into specific SAR studies around Aphadilactone C, one research paper investigates the role of the lactone group in its inhibitory activity. [] Researchers designed and synthesized analogs (compounds 5-8) where the lactone group of Aphadilactone C was introduced into the structures of PF-04620110 and AZD-7687, known DGAT-1 inhibitors. [] Interestingly, these analogs lost their inhibitory activity against DGAT-1. [] This finding suggests that the lactone group in Aphadilactone C might not be mimicking the carboxylic group present in PF-04620110 and AZD-7687, pointing towards a potentially different mechanism of action. [] This highlights the importance of the lactone group and its specific environment for Aphadilactone C's biological activity and provides a starting point for further SAR investigations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7R,13S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1150704.png)
